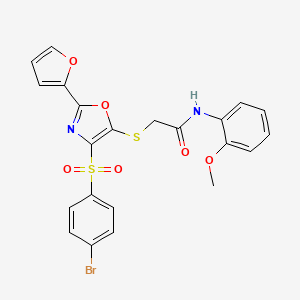

2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.: 686738-28-3

Cat. No.: VC4177313

Molecular Formula: C22H17BrN2O6S2

Molecular Weight: 549.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 686738-28-3 |

|---|---|

| Molecular Formula | C22H17BrN2O6S2 |

| Molecular Weight | 549.41 |

| IUPAC Name | 2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C22H17BrN2O6S2/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) |

| Standard InChI Key | YXDIGYAWBBDDDG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br |

Introduction

Potential Applications

Given its complex structure, 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide may have applications in:

-

Pharmaceuticals: As a potential lead compound for drug development due to its diverse functional groups.

-

Biological Research: Useful in biochemical assays to study enzyme interactions and cellular processes.

-

Materials Science: Could be utilized in the production of advanced materials with unique properties.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions:

-

Oxidation: To introduce or modify functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: To remove or alter specific groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: Reactions involving reagents like sodium hydride and halides can modify the compound's structure.

Biological Activity

While specific biological activity data for 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is not available, compounds with similar structures (e.g., furan and oxazole groups) have shown antimicrobial and anticancer properties. The presence of a bromophenyl group could enhance interactions with biological targets.

Data Table: Potential Biological Activities of Similar Compounds

| Compound | Target | Activity |

|---|---|---|

| Furan-Oxazole Derivatives | Bacteria (e.g., Acinetobacter baumannii) | Antimicrobial |

| Thiazole Derivatives | Cancer Cells (e.g., MCF7) | Anticancer |

| Arylsulfone Derivatives | Human Carbonic Anhydrase Isoforms | Anticancer Potential |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume